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Chorismate mutase (CM), an enzyme absent in mammals, is a key player in the shikimate

pathway in bacteria, fungi, and plants, catalyzing the conversion of chorismate to prephenate.

This pivotal step channels metabolites towards the synthesis of essential aromatic amino acids,

making it an attractive target for the development of novel antibiotics, herbicides, and other

therapeutic agents. This guide provides a detailed structural and functional comparison of

chorismate mutases from different organisms, supported by experimental data and

methodologies.

Structural and Functional Classification
Chorismate mutases are broadly classified into two main structural families, AroQ and AroH,

which despite sharing no sequence or structural homology, catalyze the same pericyclic

Claisen rearrangement.

AroQ Family: This is the larger and more diverse family, with members found in all domains

of life. AroQ chorismate mutases are typically characterized by an all-α-helical structure and

assemble into homodimers.[1] This family is further subdivided based on structural and

functional variations. Most chorismate mutases in prokaryotes and eukaryotes, including

those from Escherichia coli and Saccharomyces cerevisiae, belong to this family.[1]

AroH Family: Enzymes in this family, such as the chorismate mutase from Bacillus subtilis,

are characterized by a trimeric quaternary structure forming a pseudo-α/β-barrel.[1]
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Comparative Kinetic Performance
The catalytic efficiency of chorismate mutases varies significantly across different organisms

and is often subject to allosteric regulation by the end-products of the aromatic amino acid

biosynthetic pathway. The following table summarizes key kinetic parameters for chorismate

mutases from several model organisms.
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soform

Km (mM) kcat (s-1)
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n

Referenc
e
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a coli
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Mutase/Pre

phenate

Dehydroge

nase

(PheA)

0.296 (pH

7.5)
72 (pH 7.5) 2.4 x 105

Inhibition
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Phenylalan
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UniProt:

P0A9J8

Saccharom
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cerevisiae

Chorismate

Mutase

(ARO7)

1.1

(unligande

d)

655 (Glu-

23 -> Asp

mutant)

-

Activation

by

Tryptophan

, Inhibition

by Tyrosine

[2]

Bacillus

subtilis

Chorismate

Mutase

(AroH)

- - -

Not

typically

allostericall

y regulated

[1]

Mycobacte
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tuberculosi

s

Secreted

Chorismate

Mutase

(*MtCM,

Rv1885c)

0.5 ± 0.05 60 ± 4 1.2 x 105

Not

regulated
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aromatic

amino

acids

[3]

Mycobacte

rium
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s

Intracellula

r

Chorismate

Mutase

(MtCM,

Rv0948c)

- -
1.8 x 103

(alone)

Activated

>100-fold

by complex

formation

with DAHP

synthase

[4]

Arabidopsi

s thaliana

AtCM1

(plastidic)

- - - Activated

by

Tryptophan

; Inhibited

[1][5]
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by

Phenylalan

ine and

Tyrosine

Arabidopsi

s thaliana

AtCM2

(cytosolic)
- - -

Non-

allosteric
[1][5]

Arabidopsi

s thaliana

AtCM3

(plastidic)
- - -

Activated

by

Tryptophan

, Cysteine,

and

Histidine

[1]

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH,

temperature, buffer composition). The data presented here are for comparative purposes and

were extracted from the cited literature.

Structural Comparison of Active Sites
Despite the overall structural divergence between the AroQ and AroH families, the active sites

of chorismate mutases exhibit remarkable convergence in their mechanism of stabilizing the

chair-like transition state of the substrate. Key catalytic residues, primarily positively charged

amino acids like arginine and lysine, are strategically positioned to interact with the carboxylate

and ether oxygen atoms of chorismate.
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Organism Key Active Site Residues Reference

Escherichia coli Arg, Lys, Gln88, Ser84 [1]

Saccharomyces cerevisiae

Arg16, Arg157, Lys168,

Glu198, Asn194, Thr242,

Glu246

[1]

Bacillus subtilis
Arg7, Arg90, Glu78, Cys75,

Arg116

Mycobacterium tuberculosis

(secreted)

Arg49, Lys60, Arg72, Thr105,

Glu109, Arg134
[6]

Allosteric Regulation: A Tale of Two Kingdoms
Allosteric regulation is a crucial mechanism for controlling the metabolic flux through the

shikimate pathway. The mode of regulation, however, differs significantly between organisms

like yeast and plants.

Allosteric Regulation in Saccharomyces cerevisiae
Yeast chorismate mutase is a classic example of allosteric control, being activated by

tryptophan and inhibited by tyrosine. This regulation allows the cell to balance the production of

aromatic amino acids.
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Allosteric regulation of yeast chorismate mutase.

Differential Allosteric Regulation in Arabidopsis thaliana
The plant Arabidopsis thaliana possesses three chorismate mutase isoforms with distinct

subcellular localizations and regulatory properties, highlighting a more complex regulatory

network.[1][5]

AtCM1 (plastidic): Activated by tryptophan and inhibited by both phenylalanine and tyrosine.

[1][5]

AtCM2 (cytosolic): Not subject to allosteric regulation by aromatic amino acids.[1][5]

AtCM3 (plastidic): Activated by tryptophan, and interestingly, also by cysteine and histidine.

[1]
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Differential allosteric regulation of Arabidopsis thaliana chorismate mutase isoforms.

Experimental Protocols
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Chorismate Mutase Activity Assay
The enzymatic activity of chorismate mutase is typically determined by monitoring the

disappearance of the substrate, chorismate, or the appearance of the product, prephenate. A

common method involves a continuous spectrophotometric assay.

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM

potassium phosphate, pH 7.5), the purified chorismate mutase enzyme, and any allosteric

effectors to be tested.

Initiation: Initiate the reaction by adding a known concentration of chorismate to the reaction

mixture.

Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at 274

nm, which corresponds to the consumption of chorismate (ε274 = 2630 M-1cm-1).[7]

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance

versus time plot. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity

data at various substrate concentrations to the Michaelis-Menten equation.[7]
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Workflow for a continuous spectrophotometric chorismate mutase assay.

Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid

residues in the catalytic mechanism and allosteric regulation of chorismate mutase.

Primer Design: Design complementary oligonucleotide primers containing the desired

mutation. The mutation should be located in the middle of the primers, flanked by 10-15

bases of correct sequence on both sides.

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA

polymerase, the mutagenic primers, and a plasmid vector containing the wild-type

chorismate mutase gene as a template.
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Template Digestion: Digest the parental, methylated template DNA with the restriction

enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the

newly synthesized, unmethylated mutant plasmid intact.[8]

Transformation: Transform the resulting mutant plasmid into competent E. coli cells.

Verification: Select transformed colonies and verify the desired mutation by DNA sequencing.

Protein Expression and Purification: Express the mutant chorismate mutase protein and

purify it for subsequent functional and structural analysis.

X-ray Crystallography
Determining the three-dimensional structure of chorismate mutase provides invaluable insights

into its catalytic mechanism, substrate binding, and allosteric regulation.

Protein Purification and Crystallization: Purify the chorismate mutase to a high degree of

homogeneity. Screen a wide range of crystallization conditions (precipitants, pH,

temperature, additives) to obtain well-ordered crystals.[1][9][10]

Data Collection: Expose the protein crystals to a high-intensity X-ray beam, typically at a

synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern

that is recorded on a detector.[6]

Data Processing and Structure Solution: Process the diffraction data to determine the

intensities and positions of the diffraction spots. Use this information, along with phase

information (obtained through methods like molecular replacement or experimental phasing),

to calculate an electron density map.[6]

Model Building and Refinement: Build an atomic model of the protein into the electron

density map and refine it to best fit the experimental data.[6]

Structural Analysis: Analyze the final three-dimensional structure to identify the active site,

allosteric sites, and key amino acid residues involved in catalysis and regulation.
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Chorismate mutases represent a fascinating example of convergent evolution, with two distinct

structural families catalyzing the same fundamental reaction. Their diverse regulatory

mechanisms, particularly the intricate allosteric control observed in plants, highlight the

adaptability of this enzyme to different metabolic contexts. The absence of the shikimate

pathway in mammals underscores the potential of chorismate mutase as a target for the

development of species-specific inhibitors. A thorough understanding of the structural and

functional differences among chorismate mutases from various organisms is crucial for the

rational design of such inhibitors and for advancing our knowledge of metabolic regulation.
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[https://www.benchchem.com/product/b3271858#structural-comparison-of-chorismate-
mutases-from-different-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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